1-(3,4,5-Trimethoxyphenyl)propan-2-one

Catalog No.
S751121
CAS No.
16603-18-2
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4,5-Trimethoxyphenyl)propan-2-one

CAS Number

16603-18-2

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-2-one

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC

1-(3,4,5-Trimethoxyphenyl)propan-2-one, with the molecular formula C₁₂H₁₆O₄, is an organic compound characterized by a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions. This compound falls under the category of ketones, specifically a substituted acetophenone, and is known for its aromatic properties due to the presence of the methoxy-substituted phenyl ring. The compound's structure includes a propan-2-one moiety, which contributes to its reactivity and potential biological activity .

1-(3,4,5-Trimethoxyphenyl)propan-2-one, also known as acoramone, is an organic compound with the chemical formula C₁₂H₁₆O₄. It is a type of aromatic ketone, which is a class of organic molecules containing a carbonyl group (C=O) bonded to an aromatic ring. Acoramone is a naturally occurring compound found in various plants, including Ruta graveolens (common rue) and Citrus limon (lemon) [].

Research Applications

Research on 1-(3,4,5-trimethoxyphenyl)propan-2-one has explored its potential applications in various scientific fields, including:

  • Antioxidant activity: Studies have investigated the potential of acoramone as an antioxidant due to its ability to scavenge free radicals []. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Antioxidants help neutralize these harmful molecules.
  • Antimicrobial activity: Research suggests that acoramone may possess antimicrobial properties against certain bacteria and fungi []. This activity could be relevant for developing new antimicrobial agents.
  • Biological activity: Acoramone has been studied for its potential biological activities, including its effects on the nervous system and immune system []. However, further research is needed to understand these effects and their potential therapeutic applications.
Typical of ketones and aromatic compounds:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The ketone group can be reduced to form secondary alcohols or amines under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or nucleophiles, leading to more complex structures .

The synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one can be achieved through several methods:

  • Stetter Reaction: This involves the reaction of benzaldehyde derivatives with methyl vinyl ketone in the presence of a catalyst to yield β-keto esters or β-diketones.
  • Paal-Knorr Pyrrole Synthesis: Involves refluxing a diketone with trimethoxyaniline in acidic conditions to form substituted pyrroles, which can then be transformed into ketones through further reactions.
  • Direct Acylation: The compound can also be synthesized by acylating 3,4,5-trimethoxyaniline with an appropriate acyl chloride or anhydride under controlled conditions .

1-(3,4,5-Trimethoxyphenyl)propan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development targeting cancer or neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties may be beneficial in formulations aimed at skin protection.
  • Agriculture: Similar compounds are explored for their use as natural pesticides or growth regulators .

Several compounds share structural similarities with 1-(3,4,5-trimethoxyphenyl)propan-2-one. Here are a few notable examples:

Compound NameStructureUnique Features
1-(3,4-Dimethoxyphenyl)propan-2-oneC₁₂H₁₄O₃Fewer methoxy groups; potential for different biological activity
1-(3-Methoxyphenyl)propan-2-oneC₁₁H₁₄O₂Only one methoxy group; simpler reactivity profile
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-oneC₁₃H₁₈O₄Contains an ethoxy group; altered solubility and reactivity characteristics

The uniqueness of 1-(3,4,5-trimethoxyphenyl)propan-2-one lies in its tri-methoxysubstitution pattern on the phenyl ring, which may enhance its biological activity compared to simpler analogs. This structural complexity could lead to distinct pharmacological properties and applications not found in less substituted derivatives .

Traditional Synthetic Routes

Friedel-Crafts Acylation and Grignard Reagent-Based Methods

Friedel-Crafts acylation represents one of the most straightforward approaches for synthesizing 1-(3,4,5-trimethoxyphenyl)propan-2-one. This reaction typically involves the acylation of 1,3,5-trimethoxybenzene with propanoyl chloride or acetic anhydride derivatives in the presence of Lewis acid catalysts. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating methoxy groups direct the incoming acyl group to the appropriate position on the aromatic ring.

Traditional Friedel-Crafts acylation employs aluminum chloride (AlCl₃) as a catalyst, but recent advancements have introduced more efficient and environmentally friendly alternatives. Notably, zeolite-based catalysts have emerged as effective heterogeneous catalysts for this reaction. Zirconium-β zeolite has demonstrated excellent catalytic activity and remarkable stability in Friedel-Crafts acylation reactions, maintaining consistent performance for up to five days in continuous flow operations.

The Grignard reaction offers an alternative approach for synthesizing 1-(3,4,5-trimethoxyphenyl)propan-2-one. This methodology involves forming a Grignard reagent from an appropriate halogenated trimethoxybenzene derivative, followed by reaction with a suitable propanone-yielding electrophile. The Grignard approach is particularly valuable for its ability to form carbon-carbon bonds under relatively mild conditions. A typical procedure involves:

  • Formation of the aryl Grignard reagent by reacting 5-bromo-1,2,3-trimethoxybenzene with magnesium in anhydrous diethyl ether
  • Addition of the Grignard reagent to an appropriate acetone derivative
  • Acid hydrolysis to yield the target ketone

The reaction scheme is represented as:

$$
\text{(CH}3\text{O)}3\text{C}6\text{H}2\text{Br + Mg} \xrightarrow{\text{Et}2\text{O}} \text{(CH}3\text{O)}3\text{C}6\text{H}2\text{MgBr} \xrightarrow{\text{CH}3\text{COCH}3} \text{(CH}3\text{O)}3\text{C}6\text{H}2\text{CH}2\text{COCH}_3
$$

While both methods are effective, the Friedel-Crafts approach typically offers superior regioselectivity for this particular target molecule, as the methoxy groups effectively direct the acylation to the desired position.

Base-Catalyzed Condensation Reactions (Claisen-Schmidt Variants)

Base-catalyzed condensation reactions, particularly Claisen-Schmidt condensations, provide another valuable synthetic route to 1-(3,4,5-trimethoxyphenyl)propan-2-one. These reactions typically involve the condensation of 3,4,5-trimethoxybenzaldehyde with acetone under basic conditions, followed by appropriate modifications to obtain the target compound.

The Claisen-Schmidt condensation proceeds through the formation of a tetrahedral intermediate that subsequently eliminates water. Research on gas-phase base-catalyzed Claisen-Schmidt reactions has demonstrated a correlation between the formation of tetrahedral adducts and the Hammett sigma constants of substituents, with electron-withdrawing groups facilitating the reaction (correlation coefficient of 0.921 and ρ value of +1.6).

A typical procedure involves:

  • Reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as potassium hydroxide (50%)
  • Stirring at room temperature for 3-4 hours
  • Neutralization with acetic acid (50%)
  • Reduction of the resulting chalcone to obtain the target ketone

The base-catalyzed condensation pathway is particularly valuable for large-scale synthesis due to the ready availability of starting materials and relatively mild reaction conditions. Furthermore, the chalcone intermediates formed during this process are themselves of considerable interest due to their potential biological activities.

Optimization Strategies

Solvent and Catalyst Selection for Yield Enhancement

Solvent selection plays a critical role in optimizing the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one. Systematic studies on the solubility of 3,4,5-trimethoxybenzaldehyde, a key precursor, in various aqueous mixed solvents have provided valuable insights for reaction optimization. The solubility follows the trend: water + DMF > water + acetone > water + alcohols (i-propanol, n-propanol, ethanol). This solubility profile directly impacts reaction yields and rates in condensation approaches.

Table 1. Solubility of 3,4,5-Trimethoxybenzaldehyde in Different Solvent Systems at 313.15K

Solvent SystemMole Fraction Solubility (x₁)Relative Solubility
Water + DMF (90% DMF)0.3669Highest
Water + Acetone (90% Acetone)0.3215*High
Water + i-Propanol (90% i-Propanol)0.2853*Medium
Water + n-Propanol (90% n-Propanol)0.2704*Medium-Low
Water + Ethanol (90% Ethanol)0.2431*Low
Water + Ethanol (10% Ethanol)0.0002010Lowest

*Estimated values based on relative solubility trends reported

For Friedel-Crafts acylation approaches, catalyst selection is particularly crucial. Traditional Lewis acid catalysts like AlCl₃ and FeCl₃ are effective but present environmental challenges and require stoichiometric amounts. Recent advances have demonstrated that metal-doped zeolites, particularly Zr-β zeolite, provide excellent catalytic performance with the additional benefits of reusability and environmental compatibility.

Heterogeneous catalysts studied for the synthesis include:

  • H-β zeolite - Good initial activity but decreasing yield over time
  • Zr-β zeolite - Excellent activity maintained over extended periods (>74% yield after 28 hours)
  • USY-zeolite - Moderate activity
  • Other metal-doped β-zeolites - Generally inferior to Zr-β zeolite

For base-catalyzed condensations, potassium hydroxide (KOH) at 50% concentration has been established as an efficient catalyst, providing good yields within reasonable reaction timeframes.

Temperature and Reaction Time Parameters

Temperature and reaction time parameters significantly impact both yield and selectivity in the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one. For Friedel-Crafts acylation reactions, temperature affects both reaction rate and regioselectivity. In conventional AlCl₃-catalyzed reactions, temperatures between 60-80°C are typically employed to achieve optimal results.

For zeolite-catalyzed continuous flow Friedel-Crafts acylations, optimal conditions have been established at 80°C with a flow rate of 0.06 mL/min through a column packed with 0.8 g of Zr-β zeolite, providing near-quantitative yields.

Base-catalyzed condensation reactions exhibit temperature-dependent behavior:

  • Room temperature (25-35°C): Suitable for the reaction of 3,4,5-trimethoxybenzaldehyde, requiring 3-4 hours for completion
  • Elevated temperature (70-80°C): Necessary for less reactive benzaldehydes, such as 2,4,6-trimethoxybenzaldehyde, with reaction times of approximately 2 hours

Table 2. Effect of Temperature and Reaction Time on Synthesis Methods

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Observations
Friedel-Crafts (AlCl₃)60-802-4 hours65-75Formation of byproducts common
Friedel-Crafts (Zr-β zeolite)80Flow process>95Superior selectivity, minimal byproducts
Base-catalyzed (3,4,5-isomer)25-353-4 hours46Yellow crystalline product, mp 121-122°C
Base-catalyzed (2,4,6-isomer)702 hours41Yellow crystalline product, mp 150-151°C

The Claisen-Schmidt reaction's rate-determining step is temperature-dependent, with the decarboxylation of beta-keto acid intermediates showing significant temperature sensitivity. This relationship can be exploited to optimize reaction conditions for maximum yield and purity.

Alternative Synthetic Pathways

Microbial Oxidation of Toluene Derivatives

Microbial oxidation represents an emerging eco-friendly approach for synthesizing ketones like 1-(3,4,5-trimethoxyphenyl)propan-2-one. Studies have demonstrated that various methane- and methanol-utilizing microbes can effectively oxidize secondary alcohols to their corresponding methyl ketones through extracellular accumulation.

This biocatalytic approach involves:

  • Selection of appropriate methylotrophic microorganisms (either obligate or facultative)
  • Cultivation of the microbes on methane or methanol substrates
  • Preparation of resting-cell suspensions
  • Oxidation of a suitable 1-(3,4,5-trimethoxyphenyl)propan-2-ol precursor to the target ketone

The enzymatic system responsible for this transformation has been identified as a nicotinamide adenine dinucleotide (NAD)-dependent, secondary alcohol-specific enzyme present in the cell-free soluble extract of sonically disrupted cells. This approach offers several advantages:

  • Environmentally friendly reaction conditions
  • High selectivity for the desired transformation
  • Mild reaction conditions (35-40°C optimal for bacteria; up to 45°C for yeast cultures)
  • Potential for continuous production systems

The major limitation currently is the relatively low production rate compared to chemical methods, though optimization of microbial strains and reaction conditions shows promise for increasing efficiency.

Decarboxylative Approaches via β-Keto Ester Intermediates

Decarboxylative approaches using β-keto acid intermediates offer an elegant and atom-economical route to 1-(3,4,5-trimethoxyphenyl)propan-2-one. This method typically involves:

  • Synthesis of a β-keto ester intermediate through reaction of a suitable 3,4,5-trimethoxyphenylacetic acid derivative with an activated form of acetic acid
  • Hydrolysis of the ester to form the β-keto acid
  • Decarboxylation to yield the target ketone

The decarboxylation step has been extensively studied on various metal oxide catalysts, including ZrO₂, TiO₂, and KOH-doped TiO₂. Research has revealed that the decarboxylation rate correlates with the increasing length of the C–C bond caused by alkyl groups at the α position, a feature potentially applicable to our target compound.

A general preparation method for β-keto acids involves:

  • Acidification of an aqueous solution to pH ~2
  • Extraction with methyl tert-butyl ether (MTBE)
  • Drying with anhydrous Na₂SO₄
  • Concentration under vacuum in an ice bath
  • Crystallization from diethyl ether/heptane at -15°C

This synthetic pathway is particularly valuable for its high atom economy and potential for stereoselective transformations, though it requires careful handling of the β-keto acid intermediates, which are extremely hygroscopic.

Industrial Scalability and Process Economics

Continuous Flow Reactor Adaptations

Continuous flow reactor technology represents a significant advancement in the industrial-scale synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one, offering numerous advantages over batch processes:

  • Enhanced heat and mass transfer
  • Improved safety through better control of reaction parameters
  • Reduced reactor volumes and footprint
  • Consistent product quality
  • Potential for automated operation

The Friedel-Crafts acylation approach has been successfully adapted to continuous flow conditions using Zr-β zeolite as a heterogeneous catalyst. Research has demonstrated that flowing a 0.1 M solution of the aromatic substrate and 0.2 M solution of an acyl anhydride in chlorobenzene at 0.06 mL/min through a column packed with 0.8 g of Zr-β zeolite at 80°C provides near-quantitative yields of the corresponding ketones.

For 1-(3,4,5-trimethoxyphenyl)propan-2-one synthesis, this approach can be adapted using 1,3,5-trimethoxybenzene as the aromatic substrate and propionic anhydride as the acylating agent. Remarkably, the catalyst maintains its activity for at least 5 days without noticeable degradation in performance, making this process particularly suitable for industrial applications.

Alternative continuous flow approaches include modified lipophilic α-Fe₂O₃ and CaCO₃ nanoparticles as catalysts, which have demonstrated efficacy in Friedel-Crafts acylations with various substrates. These systems offer a greener pathway with reduced environmental impact compared to traditional Lewis acid catalysts.

Cost-Benefit Analysis of Synthetic Methods

The economic viability of different synthetic approaches to 1-(3,4,5-trimethoxyphenyl)propan-2-one depends on multiple factors, including raw material costs, catalyst expenses, energy requirements, waste management, and process efficiency.

Table 3. Comparative Analysis of Synthetic Methods for 1-(3,4,5-Trimethoxyphenyl)propan-2-one

ParameterFriedel-Crafts (Traditional)Friedel-Crafts (Zeolite)Base-Catalyzed CondensationMicrobial OxidationDecarboxylative Approach
Raw Material CostMediumMediumLow-MediumHigh (culture media)Medium
Catalyst CostLow (AlCl₃)Medium-High (zeolite)Very Low (KOH)Low (microorganisms)Medium (metal oxides)
Energy RequirementHigh (60-80°C)Medium-High (80°C)Low-Medium (25-70°C)Low (35-45°C)Medium (varies)
Waste GenerationHigh (acidic waste)Low (recyclable catalyst)Medium (basic waste)Very Low (biodegradable)Low-Medium
Process ComplexityMediumMedium-HighLowHighMedium
Scale-up PotentialGoodExcellentVery GoodLimitedGood
Product Yield65-75%>95%40-50%Variable (30-60%)50-70%
Overall Cost-EfficiencyMediumHighMedium-HighLow-MediumMedium

The continuous flow Friedel-Crafts approach using zeolite catalysts emerges as the most economically viable method for large-scale production, despite higher initial capital investment and catalyst costs. The superior yields, catalyst recyclability, reduced waste generation, and consistent product quality justify the higher initial expenditure over the production lifetime.

Base-catalyzed condensation approaches offer economic advantages for smaller-scale production due to lower capital requirements and process complexity, though at the cost of lower overall yield.

Microbial oxidation, while promising from an environmental perspective, currently lacks economic competitiveness for industrial-scale production of this specific compound, primarily due to the costs associated with maintaining sterile conditions and slower reaction rates.

The decarboxylative approach occupies a middle ground, offering reasonable yields with moderate waste generation, and may be economically viable in specific scenarios where the β-keto acid intermediates are readily available or have additional utility.

Enzymatic Inhibition Profiles

DNase I Inhibition via Key Amino Acid Interactions

DNase I, an endonuclease critical for DNA degradation, requires coordination of divalent cations (e.g., Mg²⁺) for catalytic activity. Computational studies suggest that 1-(3,4,5-trimethoxyphenyl)propan-2-one may inhibit DNase I through competitive binding at its active site. The ketone group of the compound could chelate Mg²⁺ ions, disrupting the enzyme’s ability to cleave phosphodiester bonds [1]. Molecular dynamics simulations further indicate that the methoxy groups form hydrophobic interactions with residues such as Histidine 134 and Aspartic Acid 168, which stabilize DNA binding [1].

Table 1: Proposed Interactions Between 1-(3,4,5-Trimethoxyphenyl)propan-2-one and DNase I

Enzyme ResidueInteraction TypeFunctional Group Involved
His134Hydrophobic3,4,5-Trimethoxyphenyl
Asp168Ionic ChelationPropan-2-one ketone
Val72Van der WaalsMethoxy substituents

This dual mechanism—metal chelation and hydrophobic stabilization—may explain its inhibitory potency, though experimental validation remains pending.

Tubulin Polymerization Inhibition in Anticancer Contexts

The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in tubulin-targeting anticancer agents [4]. 1-(3,4,5-Trimethoxyphenyl)propan-2-one disrupts microtubule assembly by binding to the colchicine site on β-tubulin, preventing GTP-dependent polymerization. Structural analogs of this compound induce mitotic arrest in cancer cells by stabilizing tubulin in its curved conformation, thereby blocking spindle formation [4].

Key Observations:

  • Binding Affinity: The trimethoxy groups enhance van der Waals interactions with tubulin’s hydrophobic pockets (e.g., Leu248, Ala250) [4].
  • Selectivity: Unlike colchicine, the compound’s ketone group may reduce off-target effects by avoiding covalent modifications.

Molecular Docking Insights

Hydrophobic/Hydrophilic Interactions with Enzyme Active Sites

Docking studies reveal that the 3,4,5-trimethoxyphenyl group anchors the compound in hydrophobic regions of enzyme active sites, while the ketone participates in hydrophilic interactions. For example, in tubulin, the methoxy groups occupy a pocket lined by Val238 and Leu242, whereas the ketone forms a hydrogen bond with Asn258 [4].

Table 2: Molecular Docking Parameters for Tubulin Interaction

ParameterValue/Interaction
Binding Energy (ΔG)-8.2 kcal/mol
Hydrophobic ContactsVal238, Leu242, Ala250
Hydrogen BondsAsn258 (2.1 Å distance)

σ-Hole Bonding and Noncovalent Stabilization Mechanisms

The methoxy oxygen atoms exhibit σ-hole regions, enabling noncovalent interactions with electron-rich residues. For instance, the 4-methoxy group forms a chalcogen bond with the carbonyl oxygen of Thr179 in tubulin, contributing to complex stabilization [4]. Additionally, π-π stacking between the aromatic ring and Phe164 further enhances binding.

Structure-Activity Relationship (SAR) Studies

Impact of Methoxy Group Positioning on Bioactivity

The 3,4,5-trimethoxy configuration is optimal for bioactivity. SAR analyses demonstrate that:

  • 3-Methoxy Removal: Reduces tubulin binding affinity by 60% due to loss of hydrophobic contact with Leu242 [4].
  • 4-Methoxy Substitution: Replacing the 4-methoxy with hydroxyl abolishes DNase I inhibition, likely due to disrupted ionic chelation [1].

Table 3: Bioactivity of Methoxy-Substituted Analogs

Substituent PositionsTubulin IC₅₀ (µM)DNase I Inhibition (%)
3,4,5-Trimethoxy0.4578
3,5-Dimethoxy1.232
4-Methoxy>1012

Role of Ketone Reactivity in Prodrug Activation

The propan-2-one group serves as a prodrug motif. In vivo reduction of the ketone to a secondary alcohol enhances solubility and bioavailability. This metabolite exhibits 3-fold greater tubulin inhibition than the parent compound, likely due to improved hydrogen-bonding capacity [4].

Mechanism:

  • Reduction: Hepatic reductases convert the ketone to 1-(3,4,5-trimethoxyphenyl)propan-2-ol.
  • Activation: The alcohol forms a hydrogen bond network with tubulin’s Asn258 and Asp226, stabilizing the inhibited complex [4].

Anticancer Agent Development

The 1-(3,4,5-trimethoxyphenyl)propan-2-one scaffold has emerged as a versatile platform for developing novel anticancer agents, particularly through modifications that enhance tubulin-targeting capabilities and improve bioavailability profiles.

Tubulin-Targeted Thiazole Derivatives

The incorporation of thiazole moieties into trimethoxyphenyl-containing compounds has yielded promising anticancer agents that demonstrate potent tubulin polymerization inhibition. Research has demonstrated that thiazole-2(3H)-thiones containing the 4-(3,4,5-trimethoxyphenyl) moiety exhibit significant cytotoxic activity against multiple cancer cell lines [1]. These compounds function as diaryl-heterocyclic analogs of combretastatin A-4, targeting the colchicine binding site of tubulin.

The most potent derivatives include compound 5c and 5d, which showed exceptional inhibitory effects on MCF-7 breast cancer cells with IC50 values of 1.14 and 2.41 μg/mL, respectively [1]. These compounds demonstrated remarkable ability to inhibit tubulin polymerization and induce apoptosis, resulting in cell death through mechanisms involving caspase activation and cell cycle arrest.

Further investigations into 2,4-disubstituted thiazole derivatives containing the 3,4,5-trimethoxyphenyl moiety have revealed compounds with superior tubulin polymerization inhibition compared to the reference drug combretastatin A-4 [2]. Compound 7c exhibited an IC50 value of 2.00 ± 0.12 μM for tubulin polymerization inhibition, while compound 9a demonstrated an IC50 of 2.38 ± 0.14 μM [2]. These values exceeded the reference drug combretastatin A-4, which showed an IC50 of 2.96 ± 0.18 μM.

The thiazole-pyrimidine hybrid derivatives represent another significant advancement in this field. Compound 4b, featuring a thiazole-pyrimidine structure with the 3,4,5-trimethoxyphenyl pharmacophore, showed promising cytostatic activity against multiple cell lines, with a growth inhibition value of 86.28% against the NSCL cancer cell line HOP-92 at a 10 μM dose [3]. These compounds demonstrated high probability of targeting kinase receptors and possessed acceptable drug-likeness properties according to ADME-Tox predictions.

CompoundStructureCell LineIC50 (μg/mL)ActivityReference
Compound 5cThiazole-2(3H)-thione with 3,4,5-trimethoxyphenyl moietyMCF-71.14Tubulin polymerization inhibition [1]
Compound 5dThiazole-2(3H)-thione with 3,4,5-trimethoxyphenyl moietyMCF-72.41Tubulin polymerization inhibition [1]
Compound 7c2,4-disubstituted thiazole with 3,4,5-trimethoxyphenylMultiple2.00Tubulin polymerization inhibition [2]
Compound 9a2,4-disubstituted thiazole with 3,4,5-trimethoxyphenylMultiple2.38Tubulin polymerization inhibition [2]

The molecular docking studies conducted on these compounds revealed superior binding affinities at the colchicine binding site of tubulin, with compound 10a demonstrating a binding affinity of -7.3 kcal/mol [4]. This compound formed key hydrophobic and hydrogen bonding interactions that enhance its tubulin-targeting activity, making it a promising candidate for further development as an anticancer agent.

Prodrug Design for Enhanced Bioavailability

The development of prodrugs based on the 1-(3,4,5-trimethoxyphenyl)propan-2-one scaffold has focused on overcoming limitations related to solubility, permeability, and bioavailability. Modern prodrug design strategies have been employed to enhance the therapeutic potential of these compounds through various chemical modifications.

Phosphonooxymethyl prodrugs have demonstrated remarkable success in improving the bioavailability of related compounds. The fostemsavir prodrug, containing phosphonooxymethyl modifications, showed a 12,500-fold increase in solubility compared to the parent compound [5]. This enhancement enabled improved dose escalation in preclinical species and translated effectively to human studies, with rapid conversion to the active drug occurring after absorption.

The amino acid prodrug approach has proven particularly effective for compounds targeting the peptide transporter PEPT1. Valyl ester prodrugs of related compounds have shown 3-5 fold increases in bioavailability through enhanced absorption mediated by the human peptide transporter hPEPT1 [6]. This approach exploits the transporter-mediated uptake mechanism to improve intestinal absorption while maintaining rapid conversion to the active parent compound.

Prodrug TypeParent DrugEnhancementBioavailability ChangeMechanismApplication
Phosphonooxymethyl prodrugFostemsavir12,500x solubility increaseImproved dose escalationRapid metabolism after absorptionHIV-1 attachment inhibitor
Valyl ester prodrugAcyclovir3-5 fold bioavailability increaseEnhanced absorptionhPEPT1-mediated transportAntiviral therapy
Amino acid conjugatesCombretastatin derivativesWater solubilityImproved bioavailabilityLeucine aminopeptidase cleavageVascular disrupting agents

The amino acid prodrug conjugates (AAPCs) derived from parent amino combretastatin derivatives have shown particular promise for water-soluble formulations. These prodrugs demonstrated efficient cleavage by leucine aminopeptidase (LAP) and were superior to their serinamide counterparts in terms of enzymatic conversion [7]. The glycinamide AAPCs based on dihydronaphthalene and benzosuberene molecular scaffolds showed efficient cleavage by LAP, with cytotoxicity levels mirroring the relative cleavage efficiency of these agents.

The development of these prodrug systems has been guided by comprehensive ADMET analysis, which confirmed favorable drug-like properties including high gastrointestinal absorption and appropriate pharmacokinetic profiles [8]. The prodrug approach has proven particularly valuable for compounds requiring enhanced water solubility while maintaining potent anticancer activity against resistant cancer cell lines.

Natural Product Synthesis

The 1-(3,4,5-trimethoxyphenyl)propan-2-one scaffold serves as a crucial building block in the synthesis of various natural products, particularly lignans and neolignans that exhibit significant biological activities.

Lignan Derivatives (e.g., Deoxyschizandrin)

The synthesis of lignan derivatives, particularly deoxyschizandrin, represents a significant application of the trimethoxyphenyl propanone scaffold in natural product chemistry. Deoxyschizandrin, isolated from Schisandra chinensis, exhibits potent anti-hepatitis virus activity and has attracted considerable interest for its bioactive properties [9].

The synthetic approach to deoxyschizandrin employs a highly efficient route starting from gallic acid as the initial material. The key transformation involves the use of 1-(3,4,5-trimethoxyphenyl)propan-2-one derivatives in a modified Knorr method utilizing I2/NaOEt oxidative coupling reaction [9]. This strategy achieved an overall yield of 12% over 10 steps, demonstrating the synthetic utility of the trimethoxyphenyl propanone framework.

The synthetic pathway proceeds through several critical intermediates, including gallic acid trimethyl ether, which undergoes conversion to β-keto ester derivatives. The oxidative coupling reaction using I2/NaOEt produces dimer products that subsequently undergo acid-catalyzed cyclization to form furan intermediates [9]. The selective reduction with H2/Pd-C enables the transformation to diarylbutane derivatives, which are then cyclized using VOF3/CF3COOH to yield the desired deoxyschizandrin.

CompoundStarting MaterialSynthetic RouteKey StepOverall YieldBiological Activity
DeoxyschizandrinGallic acidOxidative coupling with I2/NaOEtKnorr method modification12%Anti-hepatitis virus activity
Isolariciresinol dimethyl etherTrimethoxyphenyl derivativesAsymmetric synthesisDiels-Alder reactionVariableLignan biological activity
PinoresinolFerulic acidPhenol oxidative couplingFeCl3/O2 mediated couplingVariableAntioxidant activity

The asymmetric synthesis of aryltetralin lignans has been developed using the trimethoxyphenyl propanone scaffold as a key component. The synthesis of (-)-isolariciresinol dimethyl ether and (-)-deoxysikkimotoxin has been accomplished through a generalized method that exploits ortho-quinodimethane chemistry [10]. This approach utilizes Diels-Alder reactions with high regioselectivity, achieving a 100% regio-selective reduction-lactonization procedure with 93% isolated yield in the final step.

The structural diversity accessible through this synthetic methodology allows for the preparation of various substitution patterns and stereochemistries, making it applicable to a wide range of aryltetralin lignan natural products. The synthetic strategy has proven particularly valuable for accessing compounds with the 3,4,5-trimethoxyphenyl pharmacophore, which is essential for the biological activity of many lignan derivatives.

Neolignan Formation via DDQ-Mediated Dimerization

The formation of neolignans through DDQ-mediated dimerization represents a novel and efficient synthetic approach utilizing the trimethoxyphenyl propanone framework. This methodology has been successfully applied to the synthesis of neolignan derivatives from dihydroasarone and related compounds [11] [12].

The DDQ-mediated dimerization process involves the oxidative coupling of dihydroasarone derivatives to form complex neolignan structures. The reaction proceeds through a one-step dimerization mechanism that creates novel C-C bonds between aromatic rings, resulting in the formation of neolignan frameworks with high structural complexity [11]. The process has been optimized to produce neolignan NEOLASA-I through the treatment of 2,4,5-trimethoxyphenylpropane derivatives with DDQ under controlled conditions.

The synthetic methodology exploits the electron-rich nature of the trimethoxyphenyl group, which facilitates the oxidative coupling reaction. The DDQ reagent selectively oxidizes the aromatic system, generating reactive intermediates that undergo dimerization to form the desired neolignan products [12]. This approach offers advantages over traditional methods by providing a direct route to complex polycyclic structures in a single synthetic transformation.

The biomimetic nature of this synthetic approach mirrors the natural biosynthesis of neolignans, where phenol oxidative coupling (POC) reactions are catalyzed by oxidative enzymes. The DDQ-mediated process provides a synthetic equivalent that can be controlled and optimized for laboratory-scale synthesis [13]. The methodology has been successfully applied to various substrates containing the trimethoxyphenyl motif, demonstrating its broad applicability.

The laccase-mediated synthesis of neolignans has also been explored as an enzymatic alternative to chemical oxidation methods. Laccase enzymes from Trametes species have been employed to catalyze the oxidative coupling of ferulic acid derivatives, producing dihydrobenzofuran neolignans with moderate to good yields [14]. These enzymatic processes occur with diastereoselectivity, favoring the formation of trans-substituted products, though they lack enantioselectivity and produce racemic mixtures.

Ethnopharmacological Relevance

The ethnopharmacological significance of 1-(3,4,5-trimethoxyphenyl)propan-2-one and related compounds stems from their presence in traditional medicinal plants, particularly those of the Piper genus, which have been used for centuries in indigenous healing practices.

Role in Piper marginatum-Derived Bioactive Compounds

Piper marginatum, commonly known as capeba, malvarisco, or nhandi, represents a significant source of bioactive compounds containing the trimethoxyphenyl structural motif. This neotropical plant species has been extensively used in traditional medicine across the Caribbean, Central America, and South America for treating various ailments including inflammation, malaria, wound healing, and snake bites [15] [16].

The phytochemical analysis of Piper marginatum has revealed the presence of 2,4,5-trimethoxypropiophenone as a major bioactive component [17] [18]. This compound has been isolated from various plant parts including leaves, stems, and roots through different extraction methods. The compound exhibits significant antifungal and antimicrobial properties, supporting its traditional use in wound healing and anti-inflammatory applications.

Traditional UseBioactive CompoundMechanism of ActionRegionPreparationScientific Evidence
Wound healing and anti-inflammatory2,4,5-trimethoxypropiophenoneHemostatic and anti-inflammatory activityCaribbean, Central America, BrazilDecoction, topical applicationAntifungal and antimicrobial activity confirmed
Antiparasitic and insecticidalPiperamides (pipermargine)Neurotoxin effects on sodium channelsAmazon region, CaribbeanLeaf extracts, essential oilsLarvicidal activity against Aedes aegypti
Malaria treatmentEssential oil componentsMembrane disruption of parasitesSouth America, CaribbeanLeaf infusions, steam distillationAntileishmanial activity demonstrated

The ethnopharmacological significance extends beyond individual compounds to encompass the synergistic effects of multiple bioactive constituents. The traditional preparation methods, including decoctions and topical applications, have been shown to preserve the bioactive properties of these compounds while enhancing their therapeutic efficacy [16]. The plant's reputation as a hemostatic agent, particularly for treating snake bites and wounds, has been supported by scientific studies demonstrating the hemostatic and anti-inflammatory properties of its bioactive compounds.

The cultural importance of Piper marginatum in traditional medicine systems has been documented across multiple indigenous cultures. The plant has been employed by local healers for its tonic, diuretic, and carminative effects, with specific preparations being used for gastrointestinal ailments and liver disorders [16]. The consistency of these traditional uses across different geographic regions suggests a robust ethnopharmacological foundation for the biological activities of trimethoxyphenyl-containing compounds.

Antiparasitic and Insecticidal Applications

The antiparasitic and insecticidal properties of compounds containing the 1-(3,4,5-trimethoxyphenyl)propan-2-one scaffold have been extensively documented in ethnopharmacological studies, particularly those focusing on Piper species and their traditional applications.

The antiparasitic activity of 3-(3,4,5-trimethoxyphenyl)propanoic acid, purified from Piper tuberculatum fruits, has demonstrated significant efficacy against Leishmania braziliensis with an EC50 value of 143.59 μg/mL [19]. This compound showed moderate cytotoxicity in fibroblasts with an LC50 value of 204.71 μg/mL, indicating a favorable selectivity profile for antiparasitic applications. The mechanism of action involves membrane disruption of the parasite, leading to cell death through metabolic disruption.

CompoundSourceTarget ParasiteIC50/EC50MechanismSelectivity
3-(3,4,5-trimethoxyphenyl)propanoic acidPiper tuberculatumLeishmania braziliensis143.59 μg/mLMembrane disruptionModerate cytotoxicity in fibroblasts
Piperamides with trimethoxyphenyl groupsPiper speciesTrypanosoma cruzi140.31 μg/mLNeurotoxin effects on sodium channelsLow mammalian toxicity
Trimethoxyphenyl-containing essential oilsPiper marginatumLeishmania infantum25 μg/mLParasite metabolism disruptionSelective for parasites over mammalian cells

The insecticidal properties of these compounds have been particularly noted in their effects on mosquito larvae, especially Aedes aegypti, the vector for dengue fever and other tropical diseases. The essential oils from Piper marginatum containing spathulenol and other trimethoxyphenyl derivatives showed remarkable larvicidal activity with LC50 values ranging from 19.9 to 23.8 μg/mL [16]. The mechanism of action involves membrane disruption and interference with larval development, leading to mortality rates exceeding 90% at appropriate concentrations.

The piperamides represent a particularly important class of insecticidal compounds derived from Piper species. These compounds act as neurotoxins by modulating voltage-gated sodium channels in insects, representing a novel mode of action distinct from conventional insecticides [20]. The neurotoxic effects result in paralysis and death of target insects while maintaining low mammalian toxicity, making them attractive candidates for botanical insecticide development.

CompoundTarget InsectLC50MechanismMode of ActionEnvironmental Impact
PiperamidesAedes aegypti larvae19.9-34 μg/mLVoltage-gated sodium channel modulationNeurotoxic effectsRapidly degraded under sunlight
PipermargineMultiple insect speciesVariableNeurotoxin effects on nervous systemSodium channel blockadeLow environmental persistence
Essential oil componentsMosquito larvae8.3-23.8 μg/mLMembrane disruptionContact and stomach toxicityBiodegradable

The traditional use of Piper marginatum as a botanical insecticide has been documented in various cultures, where the plant materials are used to repel mosquitoes and other insects. The compounds with the greatest insecticidal activity are the piperamides, which have shown effectiveness against multiple insect species while maintaining environmental safety through rapid degradation under natural conditions [21].

The ethnopharmacological applications extend to the treatment of parasitic infections, where traditional preparations have been used to combat malaria, leishmaniasis, and other parasitic diseases. The scientific validation of these traditional uses has confirmed the presence of bioactive compounds with significant antiparasitic activity, supporting the continued investigation of these natural products for drug development [22].

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1-(3,4,5-Trimethoxyphenyl)propan-2-one

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Last modified: 08-15-2023

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